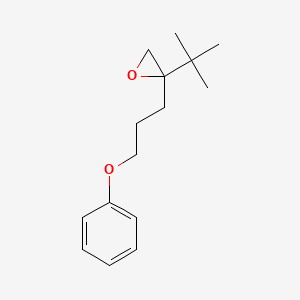

2-tert-Butyl-2-(3-phenoxypropyl)oxirane

Description

2-tert-Butyl-2-(3-phenoxypropyl)oxirane (CAS 112466-26-9) is an epoxide derivative characterized by a substituted oxirane (epoxide) ring. Its molecular formula is C₁₅H₂₂O₂, with a molecular weight of 234.33 g/mol . The compound features a tert-butyl group and a 3-phenoxypropyl substituent attached to the oxirane ring, which confers steric bulk and aromatic functionality.

Properties

CAS No. |

112466-26-9 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2-tert-butyl-2-(3-phenoxypropyl)oxirane |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)15(12-17-15)10-7-11-16-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3 |

InChI Key |

YTRONIACBSKYAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1(CO1)CCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Molecular Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-tert-Butyl-2-(3-phenoxypropyl)oxirane | 112466-26-9 | C₁₅H₂₂O₂ | 234.33 | tert-butyl, phenoxypropyl |

| 2-tert-Butyl-2-[2-(2-chlorophenyl)ethyl]oxirane | 80443-63-6 | C₁₄H₁₉ClO | 238.76 | tert-butyl, 2-chlorophenylethyl |

| 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane | 94361-26-9 | C₁₃H₁₅ClO | 222.71 | 4-chlorophenyl, cyclopropylethyl |

Key Observations :

Substituent Diversity: The target compound (CAS 112466-26-9) contains a phenoxypropyl group, imparting ether-linked aromaticity, whereas analogs like 80443-63-6 feature a chlorinated phenyl group directly bonded via an ethyl chain . Chlorine substituents (e.g., 2-chlorophenyl in 80443-63-6) may enhance electrophilicity or bioactivity compared to the non-halogenated phenoxy group in the target compound.

Molecular Weight and Steric Effects: The target compound has the highest molecular weight (234.33 g/mol) due to its phenoxypropyl chain, while 94361-26-9 is the lightest (222.71 g/mol) with a compact cyclopropylethyl group. The tert-butyl group, present in both 112466-26-9 and 80443-63-6, contributes significant steric hindrance, which could slow nucleophilic attacks on the epoxide ring .

Epoxide Ring Reactivity

- Electrophilicity: Chlorinated analogs (e.g., 80443-63-6) may exhibit enhanced electrophilicity at the epoxide oxygen due to electron-withdrawing effects of chlorine, favoring ring-opening reactions .

- Steric Shielding : The tert-butyl group in both 112466-26-9 and 80443-63-6 likely impedes nucleophilic approaches, making these compounds more stable under ambient conditions compared to less hindered derivatives like 94361-26-9 .

Research Findings and Limitations

- Synthesis and Stability: No direct synthesis or stability data are provided for 112466-26-7. However, analogs like 80443-63-6 are commercially available (e.g., TCI Chemicals), indicating feasible synthetic routes and industrial relevance .

- Environmental and Toxicological Data : The GreenScreen assessment for CAS 64366-70-7 () emphasizes hazards in oxirane polymers, but analogous data for the target compound or its chlorinated derivatives are absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.